molecular formula C9H18N2O B13191536 4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol

4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol

Cat. No.: B13191536
M. Wt: 170.25 g/mol
InChI Key: POOSDJXFKKXRQM-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol is a compound with the molecular formula C₉H₁₈N₂O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The reaction conditions often involve high pressure and temperature to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug development for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol is unique due to its specific structural features, including the aminomethyl and cyclopropyl groups. These features confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclopropyl]piperidin-4-ol

InChI

InChI=1S/C9H18N2O/c10-7-8(1-2-8)9(12)3-5-11-6-4-9/h11-12H,1-7,10H2

InChI Key

POOSDJXFKKXRQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2(CCNCC2)O

Origin of Product

United States

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